molecular formula C12H9F3N2S B12162012 Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)- CAS No. 2627-52-3

Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-

Cat. No.: B12162012
CAS No.: 2627-52-3
M. Wt: 270.28 g/mol
InChI Key: PQTKAEIVSMJYCD-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound. Its chemical formula is C11H7F3N2S . This compound features a pyrimidine ring substituted with a methylthio group, a phenyl group, and a trifluoromethyl group. Let’s explore its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, where an arylboronic acid reacts with an aryl halide in the presence of a palladium catalyst . The methylthio group can be introduced using appropriate reagents.

Reaction Conditions:: The reaction typically occurs under mild conditions, making it suitable for various functional groups. The choice of boron reagent significantly influences the success of the coupling reaction.

Industrial Production:: While specific industrial methods may vary, the compound is synthesized on a larger scale using optimized conditions and efficient catalysts.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Substitution: It reacts with nucleophiles, such as amines or thiols.

    Reduction: Reduction of the trifluoromethyl group is possible.

Common Reagents::

    Arylboronic acids: Used in Suzuki–Miyaura coupling.

    Palladium catalysts: Facilitate cross-coupling reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Various aryl-substituted derivatives are accessible.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Fluorinated Compounds: Valuable in medicinal chemistry due to the trifluoromethyl group.

Biology and Medicine::

    Drug Discovery: Investigated for potential pharmaceutical applications.

    Biological Activity: Studied for its effects on biological targets.

Industry::

    Agrochemicals: May find use in crop protection.

    Materials Science:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.

Comparison with Similar Compounds

While there are related pyrimidine derivatives, the trifluoromethyl substitution sets this compound apart. Similar compounds include 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine and 4-hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine .

Properties

CAS No.

2627-52-3

Molecular Formula

C12H9F3N2S

Molecular Weight

270.28 g/mol

IUPAC Name

2-methylsulfanyl-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H9F3N2S/c1-18-11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3

InChI Key

PQTKAEIVSMJYCD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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